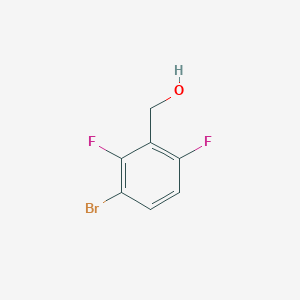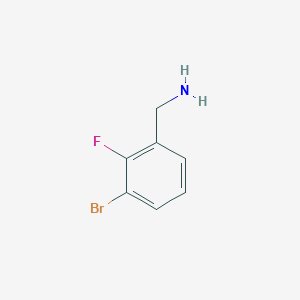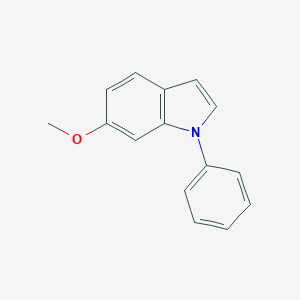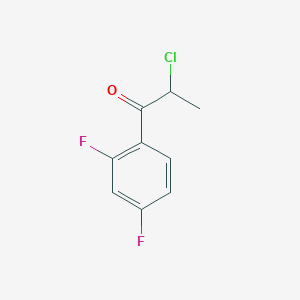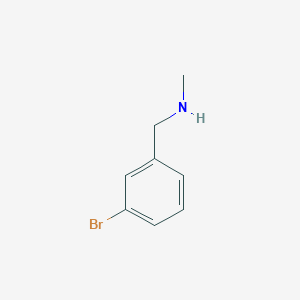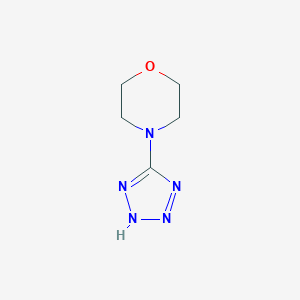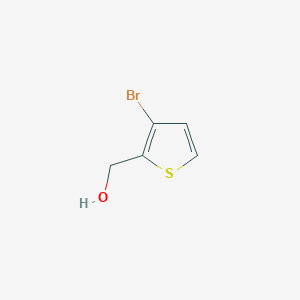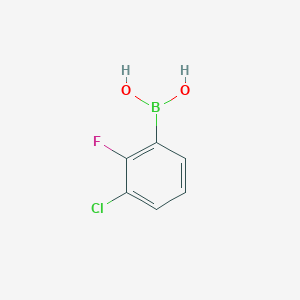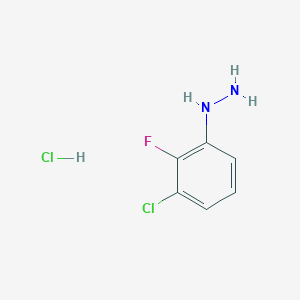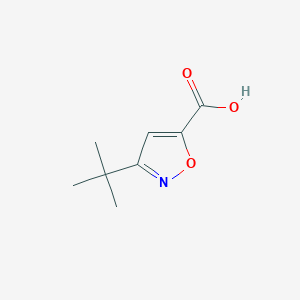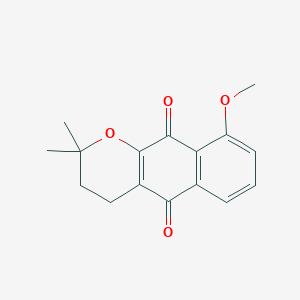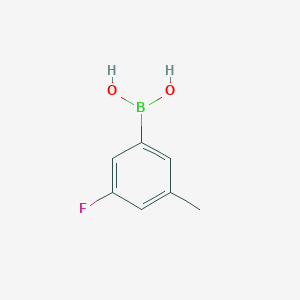
Ácido (3-Fluoro-5-Metilfenil)Borónico
Descripción general
Descripción
(3-Fluoro-5-Methylphenyl)Boronic Acid is an organoboron compound with the molecular formula C7H8BFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the third position and a methyl group at the fifth position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Aplicaciones Científicas De Investigación
(3-Fluoro-5-Methylphenyl)Boronic Acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
(3-Fluoro-5-Methylphenyl)Boronic Acid, like other boronic acids, is known to participate in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows the formation of carbon-carbon bonds . The boronic acid acts as a nucleophile, transferring the organic group attached to boron to palladium, which has undergone oxidative addition .
Biochemical Pathways
The suzuki-miyaura coupling reaction, in which this compound participates, is widely used in organic synthesis, including the synthesis of various biologically active compounds . Therefore, it can indirectly affect multiple biochemical pathways depending on the final products formed.
Pharmacokinetics
Boronic acids are generally well-absorbed and distributed in the body due to their ability to form reversible covalent bonds with biomolecules .
Result of Action
As a participant in the suzuki-miyaura coupling reaction, this compound can contribute to the synthesis of various biologically active compounds .
Action Environment
The action of (3-Fluoro-5-Methylphenyl)Boronic Acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura coupling reaction can be affected by the presence of a base, the type of solvent used, and the temperature . Additionally, the stability of boronic acids can be influenced by pH, as they can form boronate esters under alkaline conditions .
Análisis Bioquímico
Biochemical Properties
They can form reversible bonds with mono-saccharides and disaccharides, changing the intensity of fluorescence . This makes them good fluorescence sensors .
Cellular Effects
Boronic acids are known to interact with various cellular components, including enzymes and proteins .
Molecular Mechanism
Boronic acids are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Temporal Effects in Laboratory Settings
It is known that the compound is usually stable under normal conditions .
Metabolic Pathways
Boronic acids are known to participate in various borylation approaches .
Transport and Distribution
It is known that boronic acids can interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids are known to interact with various cellular components, which could potentially influence their localization .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Fluoro-5-Methylphenyl)Boronic Acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of (3-Fluoro-5-Methylphenyl)Boronic Acid often employs hydroboration, where a B-H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane. This method is rapid and allows for the large-scale production of organoborane compounds .
Análisis De Reacciones Químicas
Types of Reactions: (3-Fluoro-5-Methylphenyl)Boronic Acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds. This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and organohalides.
Major Products: The major products of these reactions are biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Comparación Con Compuestos Similares
- (3-Fluoro-5-Methoxycarbonylphenyl)Boronic Acid
- (3-Fluoro-5-Isopropoxyphenyl)Boronic Acid
- (4-Fluoro-3-Methoxyphenyl)Boronic Acid
Uniqueness: (3-Fluoro-5-Methylphenyl)Boronic Acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in certain Suzuki-Miyaura cross-coupling reactions where other boronic acids may not be as effective .
Propiedades
IUPAC Name |
(3-fluoro-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPLHUGOUZKARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598214 | |
| Record name | (3-Fluoro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850593-06-5 | |
| Record name | (3-Fluoro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-methylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of (3-Fluoro-5-Methylphenyl)Boronic Acid in organic synthesis?
A1: (3-Fluoro-5-Methylphenyl)Boronic Acid serves as a crucial intermediate in the synthesis of 3-Borono-5-Fluorobenzoic Acid []. This compound is widely employed in Suzuki-Miyaura cross-coupling reactions, enabling the creation of new carbon-carbon bonds to form olefins, styrenes, and biphenyl derivatives. These resulting compounds find applications in various fields, including the development of pharmaceuticals, organic materials, and natural product synthesis.
Q2: Can you describe the synthetic route for (3-Fluoro-5-Methylphenyl)Boronic Acid outlined in the research?
A2: The research details a two-step synthesis of the target product, 3-Borono-5-Fluorobenzoic Acid. The first step involves the synthesis of (3-Fluoro-5-Methylphenyl)Boronic Acid using organolithium reagents. Subsequently, an oxidation reaction using (3-Fluoro-5-Methylphenyl)Boronic Acid yields the desired 3-Borono-5-Fluorobenzoic Acid. This approach achieves a total yield of 75.5% [], highlighting its efficiency. The use of readily available and cost-effective starting materials makes this synthetic route suitable for industrial production.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


